molecular formula C13H11BrMgO B1590732 Magnesium,bromo[3-(phenylmethoxy)phenyl]- CAS No. 36281-96-6

Magnesium,bromo[3-(phenylmethoxy)phenyl]-

Cat. No.: B1590732
CAS No.: 36281-96-6
M. Wt: 287.43 g/mol
InChI Key: FWYMDMSRNJRWBW-UHFFFAOYSA-M
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Description

Magnesium,bromo[3-(phenylmethoxy)phenyl]- is a compound that has gained attention in various scientific fields due to its unique chemical properties and versatility. This compound consists of a magnesium atom bonded to a bromo[3-(phenylmethoxy)phenyl]- group, contributing to its distinct reactivity and applications. As an organometallic compound, it plays a crucial role in organic synthesis and various chemical reactions.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Magnesium,bromo[3-(phenylmethoxy)phenyl]- typically involves the reaction of magnesium metal with an appropriate aryl bromide under inert conditions. The reaction can be carried out in the presence of a suitable solvent, such as diethyl ether or tetrahydrofuran (THF). The process generally involves:

  • Dissolving magnesium metal in the solvent.

  • Adding the aryl bromide compound to the solution.

  • Stirring the mixture under an inert atmosphere (e.g., nitrogen or argon) to promote the formation of the desired organomagnesium compound.

Industrial Production Methods

On an industrial scale, the production of Magnesium,bromo[3-(phenylmethoxy)phenyl]- follows similar principles but is often optimized for efficiency and scalability. Large-scale reactors equipped with inert gas systems are used to ensure the reaction conditions are maintained. Advanced purification techniques, such as distillation or recrystallization, may be employed to obtain the compound in high purity.

Chemical Reactions Analysis

Types of Reactions

  • Oxidation: Magnesium,bromo[3-(phenylmethoxy)phenyl]- can undergo oxidation reactions, often resulting in the formation of aryl ketones or aldehydes.

  • Reduction: This compound may participate in reduction reactions, particularly with suitable reducing agents, to yield corresponding alcohols or alkanes.

  • Substitution: It is also reactive in nucleophilic substitution reactions, where the bromine atom can be replaced by other nucleophiles, such as halides or alkoxy groups.

Common Reagents and Conditions

  • Oxidation: Typical oxidizing agents include peroxides or permanganates, under controlled temperatures to prevent over-oxidation.

  • Reduction: Common reducing agents include lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4), often performed in anhydrous conditions.

  • Substitution: Reactions with nucleophiles are typically conducted in polar aprotic solvents, such as acetone or dimethyl sulfoxide (DMSO), with suitable temperature control to facilitate the substitution process.

Major Products

The major products from these reactions depend on the specific reagents and conditions used. For example:

  • Oxidation typically yields aryl ketones or aldehydes.

  • Reduction can produce alcohols or hydrocarbons.

  • Substitution reactions result in a variety of functionalized aryl compounds.

Scientific Research Applications

Magnesium,bromo[3-(phenylmethoxy)phenyl]- has a wide range of applications in scientific research:

  • Chemistry: It is extensively used as a reagent in organic synthesis, particularly in the formation of carbon-carbon bonds.

  • Biology: The compound can be utilized in the development of bioactive molecules and as a precursor in drug synthesis.

  • Medicine: Research into new pharmaceuticals often involves this compound due to its ability to form complex structures.

  • Industry: Its reactivity makes it valuable in the production of polymers, agrochemicals, and other industrial materials.

Mechanism of Action

The mechanism by which Magnesium,bromo[3-(phenylmethoxy)phenyl]- exerts its effects is primarily through its role as a nucleophile or electrophile in chemical reactions. It can participate in various pathways, including:

  • Nucleophilic Attack: The magnesium center can coordinate with electrophilic centers in other molecules, facilitating nucleophilic attack and bond formation.

  • Electrophilic Substitution: The aromatic ring may participate in electrophilic substitution reactions, influenced by the electron-donating properties of the phenylmethoxy group.

Comparison with Similar Compounds

Compared to similar organomagnesium compounds, Magnesium,bromo[3-(phenylmethoxy)phenyl]- stands out due to its specific substitution pattern and the influence of the phenylmethoxy group on its reactivity.

Similar Compounds

  • Grignard Reagents: General organomagnesium halides used in organic synthesis.

  • Magnesium,p-bromophenylphenyl-: Another organomagnesium compound with a different substitution pattern, influencing its reactivity.

  • Magnesium,o-bromophenylphenyl-: Similar to the p-bromo derivative but with ortho-substitution, affecting its steric and electronic properties.

This uniqueness makes Magnesium,bromo[3-(phenylmethoxy)phenyl]- a valuable compound for targeted research and industrial applications.

Properties

IUPAC Name

magnesium;phenylmethoxybenzene;bromide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H11O.BrH.Mg/c1-3-7-12(8-4-1)11-14-13-9-5-2-6-10-13;;/h1-5,7-10H,11H2;1H;/q-1;;+2/p-1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FWYMDMSRNJRWBW-UHFFFAOYSA-M
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)COC2=CC=C[C-]=C2.[Mg+2].[Br-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H11BrMgO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

287.43 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

36281-96-6
Record name 36281-96-6
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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